molecular formula C21H31N5O2 B7001253 N-(2,3-dimethylindazol-6-yl)-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide

N-(2,3-dimethylindazol-6-yl)-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide

Cat. No.: B7001253
M. Wt: 385.5 g/mol
InChI Key: UEEHTUFQMVBVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylindazol-6-yl)-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

N-(2,3-dimethylindazol-6-yl)-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O2/c1-4-21(26-11-13-28-14-12-26)7-9-25(10-8-21)20(27)22-17-5-6-18-16(2)24(3)23-19(18)15-17/h5-6,15H,4,7-14H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEHTUFQMVBVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)NC2=CC3=NN(C(=C3C=C2)C)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylindazol-6-yl)-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide typically involves a multi-step process. One common method includes the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, utilizing aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions often involve the use of microwave irradiation to accelerate the process, achieving completion in under 30 minutes .

Industrial Production Methods

For industrial-scale production, the process may be optimized further to ensure cost-effectiveness and scalability. This could involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput. The choice of solvents and reagents would also be tailored to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylindazol-6-yl)-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation and alkylation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,3-dimethylindazol-6-yl)-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylindazol-6-yl)-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: These compounds share a similar core structure and exhibit a range of biological activities.

    Piperidine derivatives: Known for their pharmacological properties and used in various therapeutic applications.

    Morpholine derivatives: Often used in medicinal chemistry for their versatile chemical reactivity.

Uniqueness

What sets N-(2,3-dimethylindazol-6-yl)-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.